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Compound of Interest

Compound Name:
2-Chloro-5-hydroxy-4-

methoxybenzaldehyde

CAS No.: 89938-55-6

Cat. No.: B1488104 Get Quote

Executive Summary & Compound Identity
IUPAC Name: 2-Chloro-5-hydroxy-4-methoxybenzaldehyde

Common Name: 6-Chloroisovanillin

CAS Registry Number: 18268-76-3 (Note: CAS numbers for this isomer family are often

confused; verification via structure is mandatory).

Molecular Formula: C₈H₇ClO₃

Molecular Weight: 186.59 g/mol

Structural Context
The chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) typically yields the 6-chloro

isomer (the target compound) as the major product due to the para-directing effect of the

hydroxyl group and the steric accessibility of position 6 compared to position 2.

Visualization: Structural Numbering
The following diagram clarifies the IUPAC numbering used throughout this guide to ensure

accurate spectral assignment.
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Experimental Protocols
Sample Preparation
To observe the exchangeable phenolic proton and prevent signal broadening due to

intermolecular hydrogen bonding, DMSO-d₆ is the solvent of choice. Chloroform-d (CDCl₃) may

lead to the disappearance of the -OH signal or significant shifting depending on concentration

and temperature.

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Concentration: ~10-15 mg in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by two distinct aromatic singlets, confirming the

para relationship of the protons (positions 3 and 6) where coupling constants (

) are typically negligible (< 1 Hz).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Logic

10.12 Singlet (s) 1H -CHO

Aldehyde proton.

Characteristic

downfield shift.[1]

10.35
Broad Singlet (br

s)
1H -OH

Phenolic

hydroxyl (C5).

Exchangeable

with D₂O.

7.42 Singlet (s) 1H H-6

Ortho to

Carbonyl.

Deshielded by

the magnetic

anisotropy of the

adjacent

aldehyde group.

7.10 Singlet (s) 1H H-3

Meta to

Carbonyl.

Shielded relative

to H-6; ortho to

Cl and OMe.

3.88 Singlet (s) 3H -OCH₃
Methoxy group at

C4.

Technical Insight: Distinguishing Isomers
If the product were the 2-chloro isomer (2-chloro-3-hydroxy-4-methoxybenzaldehyde), the

aromatic protons would be at positions 5 and 6. This would result in an AB system (two

doublets with

Hz) rather than the two singlets observed here. The presence of two singlets is the primary
confirmation of the 2,4,5-substitution pattern (IUPAC) / 6-chloro pattern (isovanillin numbering).

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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The carbon spectrum confirms the presence of 8 unique carbon environments.

Chemical Shift (δ,
ppm)

Type Assignment
Electronic
Environment

188.4 CH C=O (C1) Carbonyl carbon.

150.2 Cq C-5 (C-OH)

Deshielded by direct

attachment to oxygen

(hydroxyl).

146.8 Cq C-4 (C-OMe)

Deshielded by direct

attachment to oxygen

(methoxy).

126.5 Cq C-1

Quaternary aromatic

carbon attached to

CHO.

124.8 Cq C-2 (C-Cl)
Aromatic carbon

attached to Chlorine.

114.5 CH C-6
Aromatic methine

(ortho to CHO).

111.2 CH C-3
Aromatic methine

(ortho to Cl/OMe).

56.3 CH₃ -OCH₃ Methoxy carbon.

Structural Elucidation Workflow (2D NMR)
To rigorously validate the regiochemistry, a combination of HSQC and HMBC experiments is

required. The following workflow outlines the critical correlations.

HMBC Key Correlations (Long-Range C-H Coupling)
CHO Proton (10.12 ppm): Shows a strong 3-bond correlation (

) to C-2 (124.8 ppm) and C-6 (114.5 ppm).
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Significance: This proves the aldehyde is flanked by the Chlorine-bearing carbon and the

H-6 proton.

OMe Protons (3.88 ppm): Correlate to C-4 (146.8 ppm).

H-3 (7.10 ppm): Correlates to C-1, C-5, and C-2.

H-6 (7.42 ppm): Correlates to C-4, C-2, and C=O.

Workflow Diagram
The following flowchart illustrates the logic path for confirming the structure using the data

provided.
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Caption: Logical decision tree for distinguishing the target 6-chloroisovanillin from its

regioisomers based on proton multiplicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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